1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea
Overview
Description
1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By inhibiting this enzyme, the compound can potentially affect the transmission of signals in the nervous system.
Mode of Action
The compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, and learning. The downstream effects of this inhibition can lead to enhanced nerve signal transmission, potentially improving symptoms in conditions like neurodegenerative disorders .
Pharmacokinetics
The compound’s oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH . The computed aqueous solubility was lower than that found experimentally .
Result of Action
The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine in the synaptic cleft. This can enhance the transmission of nerve signals, potentially improving symptoms in conditions like neurodegenerative disorders .
Action Environment
The compound remained stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as light, temperature, and oxidative conditions.
Biochemical Analysis
Biochemical Properties
It has been reported that this compound has shown remarkable dose-dependent anti-acetylcholinesterase activity , indicating its potential interaction with enzymes and proteins involved in neurodegenerative disorders.
Cellular Effects
Given its anti-acetylcholinesterase activity , it may influence cell function by modulating cholinergic signaling pathways.
Molecular Mechanism
Its anti-acetylcholinesterase activity suggests that it may bind to and inhibit the acetylcholinesterase enzyme, thereby influencing neurotransmission .
Temporal Effects in Laboratory Settings
The stability of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3,4-dimethylphenyl)urea has been evaluated under various conditions. The compound was found to be stable under various photolytic and pH stress conditions. It exhibited degradation under oxidative and thermal stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea typically involves multiple steps. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with 3,4-dimethylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound shares a similar chlorophenoxy group and has been studied for its antibacterial and enzyme inhibitory activities.
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide:
Uniqueness
1-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea stands out due to its unique combination of a thiadiazole ring, chlorophenoxy group, and dimethylphenyl urea moiety
Properties
IUPAC Name |
1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-11-3-6-14(9-12(11)2)20-17(24)21-18-23-22-16(26-18)10-25-15-7-4-13(19)5-8-15/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLMEMGZWJJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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